Neocryptotanshinone
Overview
Description
Neocryptotanshinone (NCTS) is a component derived from Salvia miltiorrhiza Bunge . It is a fat-soluble active compound that can show anti-inflammatory activity by inhibiting the NF-κB and iNOS signaling pathways .
Synthesis Analysis
The synthesis of Neocryptotanshinone involves several techniques or approaches . More than 40 derivatives have been designed and synthesized using tanshinone IIA and cryptotanshinone as the starting materials .Molecular Structure Analysis
The molecular formula of Neocryptotanshinone is C19H22O4 . Its molecular weight is 314.38 . The chemical name is 1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione .Chemical Reactions Analysis
Neocryptotanshinone exhibits anti-inflammatory effect by suppression of NF-κB and iNOS signaling pathways . It inhibits LPS-induced iNOS protein expression in RAW264.7 cells .Physical And Chemical Properties Analysis
Neocryptotanshinone is a powder . Its solubility in DMSO is 100 mg/mL .Scientific Research Applications
Anti-Inflammatory Effects
- Inhibition of Inflammation in Macrophages: Neocryptotanshinone showed significant anti-inflammatory effects by suppressing key inflammatory pathways in macrophage cells stimulated with lipopolysaccharide. This includes down-regulation of nitric oxide production and suppression of NF-κB and iNOS signaling pathways (Wu, Zhao, Zhang, & Chen, 2015).
Antidiabetic Properties
- Hypoglycemic Effects: A study revealed that Neocryptotanshinone could be an effective hypoglycemic drug. In db/db mice, it significantly reduced body weight and plasma glucose, improved glucose tolerance, and decreased insulin resistance. Its hypoglycemic effect is linked to the modulation of protein tyrosine phosphatase 1B (PTP1B) expression (Hao, Qian, Liu, Zhang, Wang, & Han, 2022).
Antitumor Activity
- Effects on Melanoma Cell Lines: Neocryptotanshinone demonstrated diverse effects on cell cycle events in melanoma cell lines, suggesting potential utility in cancer treatment. Its impact varied depending on the metastatic capacity of the cell lines, offering insights into the antitumor effects of Neocryptotanshinone (Chen, Zheng, Sun, Wang, Huang, Punchard, Huang, Gao, & Lu, 2011).
Cardiovascular Health
- Improvement in Coronary Heart Disease Treatment: Research indicated that Neocryptotanshinone might play a role in treating coronary heart disease by influencing key targets and pathways, such as inflammation-related pathways and cholesterol levels. This insight was derived from a pharmacological network analysis (Zhang, Liu, Zheng, Dang, Wang, & Zhang, 2020).
Safety And Hazards
Neocryptotanshinone should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFJHSOBYVDLA-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neocryptotanshinone | |
CAS RN |
109664-02-0 | |
Record name | Neocryptotanshinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109664020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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